Tetramethyl hexane-2,3,4,5-tetracarboxylate
Description
Tetramethyl hexane-2,3,4,5-tetracarboxylate is an organic compound with a complex structure characterized by four carboxylate groups attached to a hexane backbone
Properties
CAS No. |
67564-39-0 |
|---|---|
Molecular Formula |
C14H22O8 |
Molecular Weight |
318.32 g/mol |
IUPAC Name |
tetramethyl 1-methylpentane-1,2,3,4-tetracarboxylate |
InChI |
InChI=1S/C14H22O8/c1-7(11(15)19-3)9(13(17)21-5)10(14(18)22-6)8(2)12(16)20-4/h7-10H,1-6H3 |
InChI Key |
PUDYWLBYGUKJKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(C(C)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetramethyl hexane-2,3,4,5-tetracarboxylate typically involves multi-step organic reactions. One common method includes the esterification of hexane-2,3,4,5-tetracarboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process would include the esterification reaction followed by purification steps such as distillation and crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Tetramethyl hexane-2,3,4,5-tetracarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to carboxylic acids in the presence of a strong base or acid.
Reduction: The compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or hydrochloric acid under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild heating.
Major Products Formed
Hydrolysis: Hexane-2,3,4,5-tetracarboxylic acid.
Reduction: Tetramethyl hexane-2,3,4,5-tetraol.
Substitution: Corresponding substituted esters or amides.
Scientific Research Applications
Tetramethyl hexane-2,3,4,5-tetracarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Explored for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tetramethyl hexane-2,3,4,5-tetracarboxylate depends on the specific application. In chemical reactions, the ester groups can act as electrophiles, facilitating nucleophilic attack. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Hexane-2,3,4,5-tetracarboxylic acid: The parent acid of tetramethyl hexane-2,3,4,5-tetracarboxylate.
Tetramethyl hexane-2,3,4,5-tetraol: The reduced form of the compound.
Hexane-2,3,4,5-tetramethyl-: A structurally similar hydrocarbon without the ester groups.
Uniqueness
This compound is unique due to its four ester groups, which impart distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
